molecular formula C6H7BrN2O B2485263 4-bromo-N-methyl-1H-pyrrole-2-carboxamide

4-bromo-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2485263
M. Wt: 203.04 g/mol
InChI Key: HQGRBJIXXLIGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBP006 is a compound with diverse applications, spanning fields such as chemistry, biology, and medicine. It is essential to understand its properties and synthesis methods.

Scientific Research Applications

CBP006 finds applications in:

    Medicine: It exhibits promising anti-inflammatory or anticancer effects.

    Chemical Biology: CBP006 serves as a probe to study cellular processes.

    Industry: Used in the synthesis of specialized materials or pharmaceutical intermediates.

Preparation Methods

Synthetic Routes: The synthetic routes for CBP006 vary depending on the desired application. a common approach involves the following steps:

    Starting Materials: Begin with suitable starting materials, often organic compounds.

    Functionalization: Introduce functional groups through reactions like nucleophilic substitution, electrophilic addition, or radical reactions.

    Cyclization: Form the core structure of CBP006 through cyclization reactions.

    Purification: Isolate the compound using techniques like column chromatography or recrystallization.

Industrial Production: In industrial settings, CBP006 is synthesized on a larger scale. Continuous flow processes, solid-phase synthesis, or multistep batch reactions are employed. Optimization ensures high yields and purity.

Chemical Reactions Analysis

CBP006 undergoes various reactions:

    Oxidation: CBP006 can be oxidized using reagents like potassium permanganate or chromic acid.

    Reduction: Reduction with agents like lithium aluminum hydride or hydrogen gas yields different derivatives.

    Substitution: Nucleophilic substitution reactions modify functional groups.

    Major Products: These reactions yield CBP006 derivatives with altered properties, such as improved solubility or enhanced bioactivity.

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-N-methyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGRBJIXXLIGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.